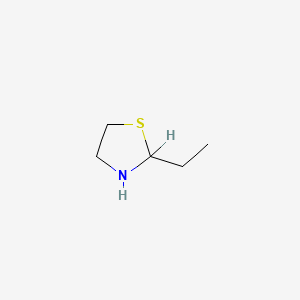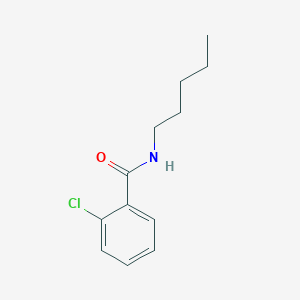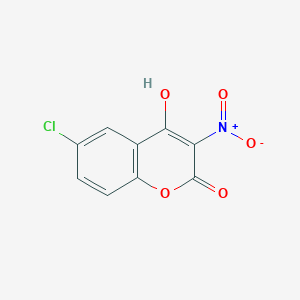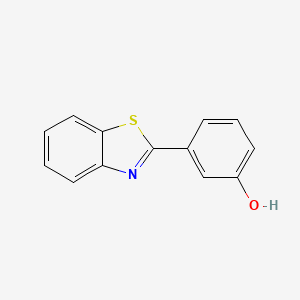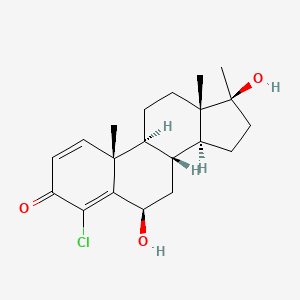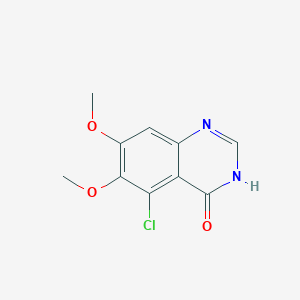
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one
Übersicht
Beschreibung
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or signaling pathways in cells. For example, it has been reported that the compound can inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemische Und Physiologische Effekte
Several studies have reported the biochemical and physiological effects of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which suggests its potential use as an anticancer agent. It has also been reported to exhibit anti-inflammatory and antimicrobial activities, which could make it useful for the treatment of inflammatory and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one in lab experiments is its relatively simple synthesis method. The compound can be obtained in good yields using the reported method, which makes it easily accessible for researchers. However, one limitation of using the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one. One potential area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential use as an inhibitor of other enzymes or signaling pathways in cells. Additionally, the compound's potential use as an anticancer agent could be further explored, particularly in combination with other drugs or therapies. Finally, the compound's pharmacokinetics and toxicity profile could be investigated to determine its suitability for use in humans.
Conclusion:
In conclusion, 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is a chemical compound that has potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. However, further research is needed to fully understand its mechanism of action and to determine its suitability for use in humans.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as an inhibitor of protein kinase CK2, which is a key regulator of cell growth and proliferation.
Eigenschaften
IUPAC Name |
5-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLIOBGIKOXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




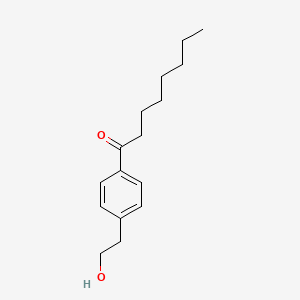
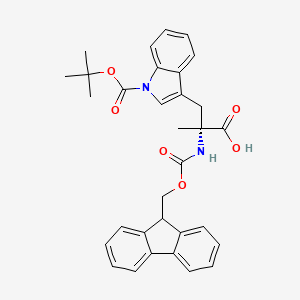
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3342500.png)
![5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3342508.png)
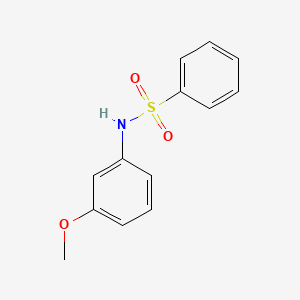
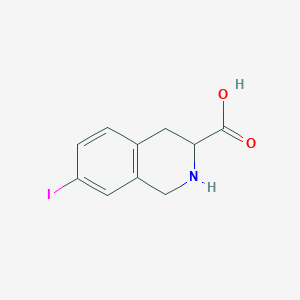
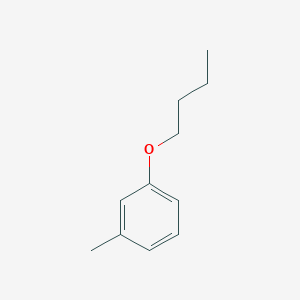
![1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3342532.png)
